molecular formula C18H13F3N2O5 B11833055 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-

2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-

Cat. No.: B11833055
M. Wt: 394.3 g/mol
InChI Key: BWUPVYVRVOUCBI-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxy, methyl, nitro, and trifluoromethylphenoxy groups. These substitutions confer specific chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The methoxy, methyl, nitro, and trifluoromethylphenoxy groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinone derivatives with different substituents, such as:

  • 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(methyl)phenoxy]-
  • 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(chloromethyl)phenoxy]-
  • 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(fluoromethyl)phenoxy]-

Uniqueness

The presence of the trifluoromethyl group in 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s effectiveness in various applications compared to its analogs .

Properties

Molecular Formula

C18H13F3N2O5

Molecular Weight

394.3 g/mol

IUPAC Name

6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-1H-quinolin-2-one

InChI

InChI=1S/C18H13F3N2O5/c1-9-6-14(24)22-16-12(23(25)26)8-13(27-2)17(15(9)16)28-11-5-3-4-10(7-11)18(19,20)21/h3-8H,1-2H3,(H,22,24)

InChI Key

BWUPVYVRVOUCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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